molecular formula C20H13FN4O2 B3124482 3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone CAS No. 318497-98-2

3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone

Cat. No. B3124482
CAS RN: 318497-98-2
M. Wt: 360.3 g/mol
InChI Key: XPLQFJCZKJUXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known by its chemical name, FPP, and has been found to have a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of FPP is not fully understood, but it has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and inhibition of PARP has been found to induce cell death in cancer cells. FPP has also been found to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
FPP has been found to have a range of biochemical and physiological effects such as inhibition of cell proliferation, induction of cell death, and modulation of cell signaling pathways. FPP has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using FPP in lab experiments is its relatively low toxicity compared to other compounds used in cancer treatment. FPP has also been found to have good solubility in water and organic solvents, which makes it easier to work with in lab experiments. One limitation of using FPP in lab experiments is its limited stability, which may require special storage conditions to maintain its activity.

Future Directions

For research on FPP include the development of FPP derivatives, investigation of its potential as a therapeutic agent for neurodegenerative diseases, and further studies on its mechanism of action.

Scientific Research Applications

FPP has been used in a range of scientific research applications such as drug discovery, cancer treatment, and neuroprotection. FPP has been found to have potential as a therapeutic agent for the treatment of various types of cancer such as breast cancer, lung cancer, and colon cancer. FPP has also been studied for its neuroprotective effects and has been found to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

3-[1-(4-fluorobenzoyl)pyrazol-3-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O2/c21-15-8-6-14(7-9-15)20(27)25-12-10-17(22-25)19-18(26)11-13-24(23-19)16-4-2-1-3-5-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLQFJCZKJUXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(4-fluorobenzoyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone

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